
bombinin-like peptide-3, Bombina orientalis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bombinin-like peptide-3 (BLP-3) is a small peptide that is found in the skin secretions of the Chinese fire-bellied toad, Bombina orientalis. BLP-3 has been shown to have potent antimicrobial properties, making it an attractive target for scientific research. In
Mechanism of Action
The mechanism of action of bombinin-like peptide-3, Bombina orientalis is not fully understood, but it is believed to involve disruption of the bacterial cell membrane. bombinin-like peptide-3, Bombina orientalis has been shown to have a high affinity for bacterial membranes, and it is thought to insert itself into the membrane, leading to membrane destabilization and cell lysis.
Biochemical and Physiological Effects:
bombinin-like peptide-3, Bombina orientalis has been shown to have a range of biochemical and physiological effects, including antimicrobial activity, anti-inflammatory activity, and immunomodulatory activity. It has also been shown to have an effect on the permeability of the blood-brain barrier, suggesting that it may have potential as a drug delivery agent.
Advantages and Limitations for Lab Experiments
One advantage of using bombinin-like peptide-3, Bombina orientalis in lab experiments is its potent antimicrobial activity. This makes it an attractive target for studying bacterial and fungal infections. However, one limitation of using bombinin-like peptide-3, Bombina orientalis is its limited availability. The synthesis of bombinin-like peptide-3, Bombina orientalis is complex and time-consuming, which can limit its use in large-scale experiments.
Future Directions
For research involving bombinin-like peptide-3, Bombina orientalis include the development of bombinin-like peptide-3, Bombina orientalis-based antimicrobial agents, the use of bombinin-like peptide-3, Bombina orientalis as a drug delivery agent, and further research into its mechanism of action.
Synthesis Methods
The synthesis of bombinin-like peptide-3, Bombina orientalis involves solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The process involves the sequential addition of amino acids to a growing peptide chain, with each amino acid being protected by an Fmoc group. After the peptide has been synthesized, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Scientific Research Applications
Bombinin-like peptide-3, Bombina orientalis has been shown to have potent antimicrobial activity against a range of bacteria, fungi, and viruses. It has also been shown to have anti-inflammatory and immunomodulatory effects. These properties make bombinin-like peptide-3, Bombina orientalis an attractive target for scientific research in the fields of infectious disease, inflammation, and immunology.
properties
CAS RN |
138220-02-7 |
|---|---|
Product Name |
bombinin-like peptide-3, Bombina orientalis |
Molecular Formula |
C108H183N31O29 |
Molecular Weight |
2379.8 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C108H183N31O29/c1-19-59(11)87(138-81(142)46-112)107(167)118-48-82(143)120-62(14)91(151)121-66(18)95(155)139-88(60(12)20-2)108(168)135-77(43-58(9)10)103(163)137-80(53-141)105(165)122-61(13)90(150)115-49-83(144)126-71(34-26-29-39-111)98(158)136-79(52-140)106(166)125-65(17)94(154)133-76(42-57(7)8)102(162)131-70(33-25-28-38-110)97(157)117-51-85(146)128-74(40-55(3)4)100(160)123-63(15)92(152)129-69(32-24-27-37-109)96(156)116-50-84(145)127-75(41-56(5)6)101(161)124-64(16)93(153)130-72(35-36-86(147)148)99(159)134-78(45-68-47-114-54-119-68)104(164)132-73(89(113)149)44-67-30-22-21-23-31-67/h21-23,30-31,47,54-66,68-80,87-88,140-141H,19-20,24-29,32-46,48-53,109-112H2,1-18H3,(H2,113,149)(H,115,150)(H,116,156)(H,117,157)(H,118,167)(H,120,143)(H,121,151)(H,122,165)(H,123,160)(H,124,161)(H,125,166)(H,126,144)(H,127,145)(H,128,146)(H,129,152)(H,130,153)(H,131,162)(H,132,164)(H,133,154)(H,134,159)(H,135,168)(H,136,158)(H,137,163)(H,138,142)(H,139,155)(H,147,148)/t59-,60-,61-,62-,63-,64-,65-,66-,68?,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,87-,88-/m0/s1 |
InChI Key |
FIYGHLYYOVFEJL-BUTJMFNXSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1C=NC=N1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)CN |
SMILES |
CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1C=NC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)CN |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1C=NC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)CN |
sequence |
GIGAAILSAGKSALKGLAKGLAEXF |
synonyms |
BLP-3 protein, Bombina orientalis bombinin-like peptide-3, Bombina orientalis |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



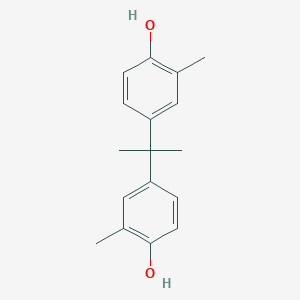
![1-[(2R)-2-Ethynylazepan-1-yl]ethanone](/img/structure/B144804.png)
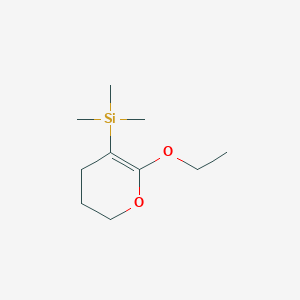

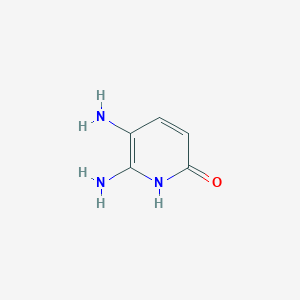
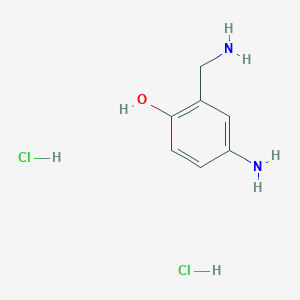
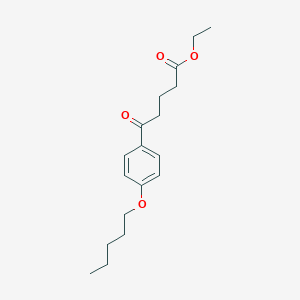
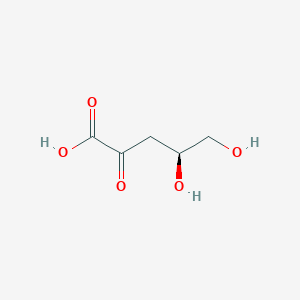
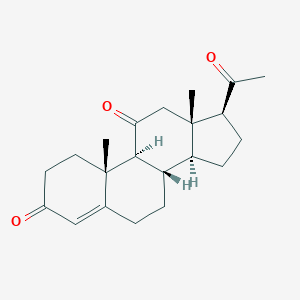
![6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B144821.png)
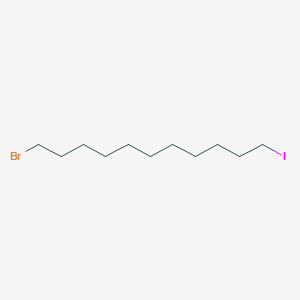


![2-{[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononyl)oxy]methyl}oxirane](/img/structure/B144832.png)